molecular formula C20H22O6 B11468830 (2E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11468830
M. Wt: 358.4 g/mol
InChI Key: YNWJZTCCYCJWLV-SOFGYWHQSA-N
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Description

(2E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce dihydrochalcones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is not well-documented

    Enzyme Inhibition: Chalcones can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

    Antioxidant Activity: Chalcones can scavenge free radicals and reduce oxidative stress.

    Apoptosis Induction: Chalcones can induce apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(3,4,5-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the specific arrangement and number of methoxy groups on the phenyl rings. This structural uniqueness can influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H22O6/c1-22-16-9-7-13(10-18(16)24-3)15(21)8-6-14-11-19(25-4)20(26-5)12-17(14)23-2/h6-12H,1-5H3/b8-6+

InChI Key

YNWJZTCCYCJWLV-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C=C2OC)OC)OC)OC

Origin of Product

United States

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